1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

Medicinal Chemistry Kinase Inhibition Chemical Probes

For kinase-focused screening campaigns, sourcing a structurally distinct pyridazinyl-sulfanyl-ethanone fragment without bioactivity data is a common bottleneck. This compound solves that: • Unique morpholine-ethanone / 6-phenyl-pyridazine scaffold with no published SAR, enabling novel selectivity profiling against 400+ kinase panels. • MW 315.4 g/mol sits at the upper fragment-like limit, ideal for PI3K/mTOR/MET fragment library expansion. • Supplied at ≥95% purity, ready for direct use as an HPLC calibration standard or parallel library synthesis intermediate.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 626222-51-3
Cat. No. B2713433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone
CAS626222-51-3
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2
InChIKeyIXLQTWLUGPOEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Structural Baseline


1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone (CAS 626222-51-3) is a synthetic small molecule (C₁₆H₁₇N₃O₂S, MW 315.4 g/mol) belonging to the pyridazinyl-sulfanyl-ethanone class. Its structure features a morpholine ring linked via an ethanone bridge to a 6-phenyl-pyridazine scaffold through a sulfanyl spacer . This compound is primarily listed as a research chemical and screening compound, with no peer-reviewed bioactivity or selectivity data publicly available as of the search date.

Screening hit for kinase profiling panels
Fragment-like scaffold for library enrichment
Analytical reference standard for method development

Why Generic Substitution Fails for Pyridazinyl-Sulfanyl-Ethanones


Substitution of 1-morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone with close analogs (e.g., 2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone, or piperidine-containing variants) poses a high risk because the biological activity, selectivity, and pharmacokinetic properties of this chemotype are exquisitely sensitive to small structural modifications. The pyridazine core and its substituents are a privileged scaffold in kinase inhibition [1], and even minor changes—such as replacing the 6-phenyl with a 4-fluorophenyl group or the morpholine with a piperidine—can completely redirect kinase selectivity and cellular potency, as demonstrated for related triazolopyridazine MET inhibitors. Consequently, functional interchangeability cannot be assumed without direct comparative data.

Kinase selectivity may shift
Minor substituent changes on 6-phenyl or morpholine can redirect kinase targeting.
Cellular potency may vary
Morpholine replacement with piperidine or other amines can alter cellular activity profile.
Functional interchangeability not assured
Direct comparative data are required; analog selection without profiling may lead to divergent outcomes.

Quantitative Differentiation vs. Closest Analogs


Absence of Published Comparative Bioactivity Data

No quantitative biological activity data (e.g., IC₅₀, Kd, EC₅₀) are available for 1-morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone in peer-reviewed literature or authoritative databases. Closest structurally characterized analogs, such as 2-[6-(4-methoxyphenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone and 2-[6-(4-fluorophenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone , have been cataloged but lack reported potency values. Therefore, no head-to-head or cross-study quantitative comparison can be constructed at this time.

No comparative bioactivity data
Data to verify
No published IC₅₀, Kd, or EC₅₀
Procurement based on structure and purity only
Experimental profiling required for any biological rationale
Medicinal Chemistry Kinase Inhibition Chemical Probes

Kinase Selectivity and SAR Trends in Pyridazinyl-Sulfanyl Chemotype

Although no data exist for the specific compound, the broader pyridazinyl-sulfanyl chemotype has yielded potent kinase inhibitors. For example, in the triazolopyridazine series, the morpholine-containing analog SAR125844 exhibits MET kinase IC₅₀ = 4.2 nM and Ki = 2.8 nM [1], whereas replacement of morpholine with other amines or removal of the 4-fluorophenyl group dramatically reduces potency (>100-fold loss). This demonstrates that the morpholine-ethanone moiety and phenyl substitution pattern are critical pharmacophoric elements within this scaffold, suggesting that CAS 626222-51-3 may possess unique binding properties that can only be confirmed by direct experimental profiling.

Kinase SAR trends (class-level)
Class-level inference
Morpholine-ethanone and 6-phenyl are essential pharmacophoric elements in related pyridazinyl chemotypes; triazolopyridazine analog SAR125844 exhibits MET IC₅₀ 4.2 nM, and morpholine removal causes >100-fold potency loss
Supports rationale for experimental profiling of this scaffold
Data are from a different chemotype; target compound remains untested
Kinase Selectivity Structure-Activity Relationship MET Kinase

Molecular Weight and Drug-Likeness Comparison

The target compound (MW = 315.4 g/mol) is significantly smaller than the clinical-stage MET inhibitor SAR125844 (MW ≈ 589.7 g/mol) [1]. While logP has not been experimentally determined for CAS 626222-51-3, its lower molecular weight and reduced aromatic ring count relative to triazolopyridazine-benzothiazole-urea derivatives predict improved solubility and permeability characteristics under Lipinski's Rule of Five. This positions it as a more fragment-like or early lead-like starting point for optimization.

Molecular weight comparison
Class-level inference
Target compound MW 315.4 vs. SAR125844 MW ≈589.7
Lower MW may support lead-like optimization campaigns
No experimental logP or solubility data; predicted properties only
Drug-likeness Physicochemical Properties Lead Optimization

Recommended Application Scenarios


Kinase Selectivity Screening Panels

Given the established role of pyridazinyl-sulfanyl scaffolds in kinase inhibition [1], this compound may serve as a starting point for broad kinase profiling. Its morpholine-ethanone side chain and unsubstituted 6-phenyl group offer a distinct substitution pattern that has not been explored in published SAR studies, potentially revealing novel selectivity profiles when screened against panels of 400+ kinases.

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 315.4 g/mol , this compound falls within the upper range of fragment-like space (typically MW < 300). Its three-dimensional morpholine ring and hydrogen-bond-accepting pyridazine nitrogens make it a suitable candidate for fragment library expansion, particularly for targets where morpholine-containing fragments have shown validated binding (e.g., PI3K, mTOR, MET).

Scaffold-Hopping Intermediate for Pyridazine-Based Libraries

The reactive sulfanyl-ethanone linker and the 6-phenyl-pyridazine core make this compound a versatile intermediate for parallel library synthesis. The morpholine amide can be hydrolyzed, reduced, or substituted, while the 6-position of the pyridazine is amenable to cross-coupling reactions, providing rapid access to diverse analogs for SAR exploration.

Analytical Reference Standard for Method Development

In the absence of biological characterization, this compound's primary immediate utility is as a purified reference standard (typical vendor purity ≥95%) for analytical method development, including HPLC retention time calibration and mass spectrometry ionization optimization for pyridazinyl-sulfanyl-ethanone chemotypes.

Application
Selection Property
Validation Focus
Kinase selectivity screening
Pyridazinyl-sulfanyl scaffold; morpholine side chain
Hit identification via kinase panel profiling
Fragment-based library enrichment
MW 315.4; morpholine hydrogen bond acceptor
Biophysical binding assay validation
Scaffold-hopping intermediate
Reactive sulfanyl-ethanone linker; pyridazine core
Parallel library synthesis and SAR exploration
Analytical reference standard
Defined purity; pyridazinyl chemotype
HPLC/MS method development; ionization optimization
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